molecular formula C17H23BN2O3 B1438482 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-pyrazole CAS No. 957061-20-0

1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-pyrazole

Cat. No. B1438482
CAS RN: 957061-20-0
M. Wt: 314.2 g/mol
InChI Key: RHYXZVARIISSFR-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. This particular compound also contains a boronic ester group (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazole ring and the boronic ester group. The presence of these groups would influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazoles and boronic esters are known to participate in various chemical reactions. Pyrazoles can act as ligands in coordination chemistry, and boronic esters are commonly used in cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring might contribute to its stability, and the boronic ester group could influence its reactivity .

Scientific Research Applications

Suzuki-Miyaura Cross-Couplings

This compound is used as a reagent in Suzuki-Miyaura cross-couplings , which are a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers due to its ability to form carbon-carbon bonds .

Ruthenium-Catalyzed Asymmetric Hydrogenation

It serves as a reagent for Ruthenium-catalyzed asymmetric hydrogenation . This process is important for producing chiral molecules with high enantiomeric excess, which are valuable in various fields including pharmaceuticals .

Proteomics Research

The compound is utilized in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s role in this field could be linked to its ability to interact with proteins or influence protein behavior .

Therapeutic Enzyme and Kinase Inhibition

It is involved in the preparation of inhibitors targeting therapeutic enzymes and kinases. These inhibitors can be crucial in treating diseases by modulating the activity of specific enzymes or kinases .

Antileishmanial Activity

Research has indicated that derivatives of this compound show potential as active antileishmanial agents, which could be used against Leishmaniasis, a neglected tropical disease .

Safety and Hazards

As with all chemicals, safe handling should be a priority. While specific safety data for this compound is not available, general precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-6-8-15(9-7-14)21-13-12-20-11-5-10-19-20/h5-11H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYXZVARIISSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657361
Record name 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957061-20-0
Record name 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-pyrazole
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1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-pyrazole
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1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)-1H-pyrazole

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